Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the class of [, , ]triazolo[1,5-a]pyrimidine derivatives. These compounds are recognized as privileged scaffolds in heterocyclic chemistry due to their diverse biological activities and potential applications in various scientific research fields.
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This compound exhibits significant biological activity and has potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of 266.32 g/mol.
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate falls under the category of heterocyclic compounds, specifically triazole derivatives. These types of compounds are known for their diverse pharmacological properties.
The synthesis of ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves a one-pot three-component reaction. The typical procedure includes the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole with ethyl acetoacetate and various aromatic aldehydes in the presence of a catalyst such as APTS (ammonium para-toluenesulfonate) under reflux conditions in ethanol .
The reaction proceeds through a Knoevenagel-type mechanism where the enol form of ethyl acetoacetate attacks the carbonyl group of the aromatic aldehyde. This leads to the formation of an arylidene intermediate, which subsequently undergoes Michael addition and intramolecular cyclization to yield the desired triazolo-pyrimidine derivative .
The molecular structure of ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate features a triazolo ring fused to a pyrimidine ring. The ethylthio group at position 2 and the methyl group at position 7 are notable substituents that influence its biological activity.
Key structural data includes:
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can participate in various chemical reactions typical of triazole derivatives. These include nucleophilic substitutions and further functionalizations that can enhance its pharmacological profile.
The compound's reactivity is influenced by the presence of electron-withdrawing or donating groups on the aromatic rings used in its synthesis. The choice of aldehyde can significantly affect yield and product distribution during synthesis .
The mechanism of action for ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate primarily involves inhibition of key enzymes related to cancer pathways. It has shown inhibitory effects on tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 among others.
Studies indicate that this compound may disrupt cellular signaling pathways by inhibiting enzymes involved in DNA repair and gene expression regulation. This leads to apoptosis in cancer cells by altering their normal proliferation signals.
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is typically characterized by:
Chemical properties include:
Relevant analyses such as spectral data (NMR, IR) help confirm its identity and purity during synthesis and characterization processes.
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has potential applications in:
This compound represents a significant area of interest due to its diverse biological activities and potential therapeutic applications in oncology.
The [1,2,4]triazolo[1,5-a]pyrimidine core exhibits three key features that enhance its drug design utility:
Table 1: Comparative Bioactivity of Triazolo[1,5-a]pyrimidine Derivatives
C2 Substituent | C6 Substituent | C7 Substituent | Target | IC₅₀ (μM) |
---|---|---|---|---|
Ethylthio | Ethyl carboxylate | Methyl | RdRP (PA-PB1) | 28.0 [7] |
Phenylcarboxamide | H | Methyl | RdRP (PA-PB1) | 1.1 [7] |
Methylthio | Ethyl carboxylate | H | – | Not reported |
Ethyl carboxamide | Ethyl carboxylate | Methyl | RdRP (PA-PB1) | 12.0 [7] |
Recent computational studies reveal that the core's orientation within binding pockets significantly impacts inhibitory potency. Hybrid compounds merging triazolo[1,5-a]pyrimidine with cycloheptathiophene or phenyl moieties demonstrate 10-fold potency differences depending on core positioning relative to hydrophobic subpockets (HP1, HP2, HP3) in the PAC domain [7]. The methyl group at C7 optimizes steric complementarity with HP1, while C6-carboxylate groups project toward solvent-accessible regions to balance affinity and solubility.
Ethylthio Group (C2 Position)
Ethyl Carboxylate Group (C6 Position)
Table 2: Physicochemical Properties of Key Substituents
Substituent | Position | logP Contribution | H-Bond Acceptors | H-Bond Donors | Synthetic Accessibility |
---|---|---|---|---|---|
Ethylthio | C2 | +1.1 | 1 (S) | 0 | High |
Ethyl carboxylate | C6 | +0.3 | 2 (O) | 0 | High |
Methyl | C7 | +0.6 | 0 | 0 | High |
Phenyl | C5 | +2.0 | 0 | 0 | Moderate |
The synergy between these substituents creates a balanced molecular profile: the ethyl carboxylate provides water solubility (predicted aqueous solubility 0.15 mg/mL) and site-directed polar interactions, while the ethylthio and methyl groups enhance hydrophobic contacts with conserved residues in the PAC binding pocket. This combination achieves ligand efficiency >0.3 kcal/mol/atom in RdRP inhibition [7] [9]. Crystallographic studies of analogs show that the ethylthio group adopts a gauche conformation to minimize steric clash with Leu666 and Phe710, while the ester carbonyl orients toward solvent-exposed regions to reduce desolvation penalties upon binding [7].
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4